molecular formula C9H18N2O2 B1291562 Butyl piperazine-1-carboxylate CAS No. 50606-32-1

Butyl piperazine-1-carboxylate

Cat. No. B1291562
CAS RN: 50606-32-1
M. Wt: 186.25 g/mol
InChI Key: AILAQOYFPLQIFN-UHFFFAOYSA-N
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Description

Butyl piperazine-1-carboxylate derivatives are a class of organic compounds that have been extensively studied due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. These compounds are characterized by a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions, and a carboxylate group attached to a butyl chain.

Synthesis Analysis

The synthesis of butyl piperazine-1-carboxylate derivatives involves various chemical reactions, including nucleophilic substitution, condensation, and amination. For instance, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was obtained through a nucleophilic substitution reaction . Another derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . Additionally, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process .

Molecular Structure Analysis

The molecular structures of these derivatives have been confirmed using various spectroscopic methods and X-ray diffraction studies. For example, the structure of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate was confirmed by single crystal X-ray diffraction analysis, revealing a linear shape with the ethyl acetate moiety adopting a fully extended conformation . Similarly, the crystal structure of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was subjected to crystallographic and conformational analysis .

Chemical Reactions Analysis

The chemical reactivity of butyl piperazine-1-carboxylate derivatives is influenced by the functional groups attached to the piperazine ring. These compounds can undergo further chemical transformations, such as the direct C(sp2)-H arylation of unactivated arenes, as facilitated by organocatalysts like 1-(2-hydroxyethyl)-piperazine . The versatility of these compounds is highlighted by their ability to participate in both inter- and intra-molecular reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of butyl piperazine-1-carboxylate derivatives are determined by their molecular structure. The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, for example, was reported with typical bond lengths and angles for this type of piperazine-carboxylate . The molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated using density functional theory (DFT), revealing the stability of the molecular structure and conformations .

Scientific Research Applications

  • General Use

    • Scientific Field : Chemistry
    • Application Summary : Butyl piperazine-1-carboxylate is a chemical compound with the molecular formula C9H18N2O2 . It is often used in the synthesis of various bioactive molecules .
    • Methods of Application : The specific methods of application can vary greatly depending on the particular synthesis being performed .
    • Results or Outcomes : The outcomes also depend on the specific synthesis, but in general, this compound is a useful intermediate in the creation of a wide range of bioactive molecules .
  • Synthesis of Piperazine-Containing Drugs

    • Scientific Field : Medicinal Chemistry
    • Application Summary : The piperazine moiety is often found in drugs or in bioactive molecules . This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class .
    • Methods of Application : The chemical reactivity of piperazine-based synthons facilitates its insertion into the molecule . For example, one method involves SN Ar starting with piperazine and 2-nitro-5-halopyridine, followed by N-protection and catalytic hydrogenation .
    • Results or Outcomes : Piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023 have been synthesized using these methods .

Safety And Hazards

“Butyl piperazine-1-carboxylate” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and should not be inhaled .

Future Directions

“Butyl piperazine-1-carboxylate” has potential applications in various fields. For instance, it can be used in the preparation of series of (m-phenoxy)phenyl substituted piperazine derivatives . It also plays a role in the synthesis of α,β-poly (2-oxazoline) lipopolymers via living cationic ring opening polymerization .

properties

IUPAC Name

butyl piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-2-3-8-13-9(12)11-6-4-10-5-7-11/h10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILAQOYFPLQIFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)N1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620873
Record name Butyl piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl piperazine-1-carboxylate

CAS RN

50606-32-1
Record name 1-Piperazinecarboxylic acid, butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50606-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 18.0 g piperazine-1,4-dicarboxylic acid butyl ester tert-butyl ester in 70 ml dichloromethane were added 23 ml TFA. After stirring for 12 h the solution was concentrated and the residue codistilled with toluene twice. Yield: 18.5 g.
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
589
Citations
DM da Silva, G Sanz, BG Vaz, FS de Carvalho… - Biomedicine & …, 2018 - Elsevier
… To a stirred heterogeneous mixture of aldehyde 6 (172 mg, 1.0 mmol), tert-Butyl piperazine-1-carboxylate 7 (186 mg, 1.0 mmol), NaBH 3 CN (32 mg, 0.5 mmol) in 5 mL of MeOH was …
Number of citations: 22 www.sciencedirect.com
A Gumireddy, K DeBoyace, A Rupprecht… - Acta Crystallographica …, 2021 - scripts.iucr.org
… titrated against standardized 1 N NaOH to a phenolphthalein pink end-point) was added dropwise to a stirred solution of tert-butyl piperazine-1-carboxylate 2 (12.6 g, 53.7 mmol, 1.0 eq.…
Number of citations: 1 scripts.iucr.org
KS Thriveni, B Padmashali, MB Siddesh… - Journal of Applicable …, 2013 - researchgate.net
… Initially tert-Butyl 4-[(2- tert-butyl pyrimidin-5-yl)carbonyl]piperazine-1-carboxylate 2 was prepared from 2-tert-butylpyrimidine-5-carboxylic acid 1 and tert-butyl piperazine-1-carboxylate …
Number of citations: 3 www.researchgate.net
VR Little, K Vaughan - Canadian Journal of Chemistry, 2014 - cdnsciencepub.com
… -acetylpiperazine [series 1]; 1-(cyclohexylcarbonyl)-piperaizine [series 2]; 1-benzoylpiperazine [series 3]; benzyl 1-piperazinecarboxylate [series 4]; and t-butyl piperazine-1-carboxylate (…
Number of citations: 2 cdnsciencepub.com
Y Xie, Y Xu, C Liu, A Guan, L Ban… - Pest management …, 2017 - Wiley Online Library
… To discover and exploit novel acaricidal compounds, a series of novel N-substituted piperazine derivatives were designed and synthesised using a tert-butyl piperazine-1-carboxylate …
Number of citations: 10 onlinelibrary.wiley.com
J FENG, CY WANG, CK ZHOU, HJ ZUO… - Chinese Journal of …, 2011 - sioc-journal.cn
… Abstract Buchwald-Hartwig coupling reaction between ethyl 5-bromobenzofuran-2-carboxylate and tert-butyl piperazine-1-carboxylate was studied. When Pd(OAc)2/BINAP was …
Number of citations: 1 sioc-journal.cn
J Hu, M Gao, Y Zhang, Y Wang, Z Qiao, W Zhang… - Bioorganic …, 2021 - Elsevier
… To a solution 6 (1.10 equiv) in 1,2-dichloroethane (20 mL) at room temperature was added tert-butyl piperazine-1-carboxylate (1.00 equiv). After stirring for 0.5 h, sodium …
Number of citations: 7 www.sciencedirect.com
IA Moussa, SD Banister, C Beinat… - Journal of medicinal …, 2010 - ACS Publications
A series of N-(benzofuran-2-ylmethyl)-N′-benzylpiperazines bearing alkyl or fluoroalkyl aryl ethers were synthesized and evaluated at various central nervous system receptors. …
Number of citations: 88 pubs.acs.org
KE Manojkumar, S Sreenivasa, MR Nadigar… - Journal of Applicable …, 2013 - academia.edu
… Initially tert-butyl-4-cyanopiperazine-1-carboxylate (2) was prepared from tert-butyl piperazine-1carboxylate (1) in the presence of triethylamine and cyanogen bromide. This compound (…
Number of citations: 23 www.academia.edu
M Reddy Gangireddy, M Mantipally, R Gundla… - …, 2019 - Wiley Online Library
… the tert-butyl piperazine-1-carboxylate was replaced the C6 attached bromo group. The displacement at C6 attached bromo group by tert-butyl piperazine-1-carboxylate by recording …

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